molecular formula C6H10O3 B3324334 2-(Hydroxymethyl)cyclobutane-1-carboxylic acid CAS No. 1824535-17-2

2-(Hydroxymethyl)cyclobutane-1-carboxylic acid

Cat. No.: B3324334
CAS No.: 1824535-17-2
M. Wt: 130.14 g/mol
InChI Key: PVOXKJJHESIUQB-UHFFFAOYSA-N
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Description

2-(Hydroxymethyl)cyclobutane-1-carboxylic acid is an organic compound with the molecular formula C6H10O3 and a molecular weight of 130.14 g/mol . This compound features a cyclobutane ring substituted with a hydroxymethyl group and a carboxylic acid group, making it a versatile molecule in organic synthesis and various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Hydroxymethyl)cyclobutane-1-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of a suitable precursor, such as a 1,4-dihalobutane, followed by functional group transformations to introduce the hydroxymethyl and carboxylic acid groups. The reaction conditions typically involve the use of strong bases and appropriate solvents to facilitate the cyclization and subsequent functionalization steps .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-(Hydroxymethyl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include dicarboxylic acids, diols, and various substituted cyclobutane derivatives .

Scientific Research Applications

2-(Hydroxymethyl)cyclobutane-1-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-(Hydroxymethyl)cyclobutane-1-carboxylic acid exerts its effects depends on its specific application. In biochemical contexts, the compound may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved can vary widely, depending on the specific biological system and the intended use of the compound .

Comparison with Similar Compounds

Uniqueness: 2-(Hydroxymethyl)cyclobutane-1-carboxylic acid is unique due to the presence of both the hydroxymethyl and carboxylic acid groups on a cyclobutane ring. This combination of functional groups imparts distinct reactivity and versatility, making it valuable in various synthetic and research applications .

Properties

IUPAC Name

2-(hydroxymethyl)cyclobutane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c7-3-4-1-2-5(4)6(8)9/h4-5,7H,1-3H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVOXKJJHESIUQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1CO)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Hydroxymethyl)cyclobutane-1-carboxylic acid
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